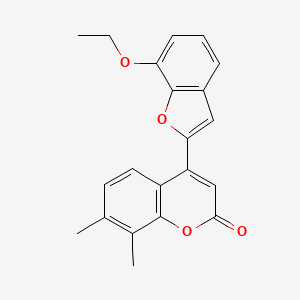

4-(7-Ethoxy-1-benzofuran-2-yl)-7,8-dimethylchromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(7-Ethoxy-1-benzofuran-2-yl)-7,8-dimethylchromen-2-one, also known as EDC, is a synthetic compound that belongs to the class of coumarin derivatives. EDC has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Applications De Recherche Scientifique

Anticancer Activity

Specific Scientific Field

Summary of the Application

Benzofuran derivatives, including “4-(7-ethoxybenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one”, have shown potential anticancer activity. They have emerged as important scaffolds with many biological properties .

Methods of Application or Experimental Procedures

The cell viability and proliferation rates of benzofuran derivatives were tested via MTT assays against human breast cancer (MCF-7) cells .

Results or Outcomes

The results of these tests are not specified in the source. However, the implication is that these compounds demonstrated promising results in reducing cell viability and proliferation .

Anti-Hepatitis C Virus Activity

Specific Scientific Field

Summary of the Application

Benzofuran compounds, including “4-(7-ethoxybenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one”, have shown anti-hepatitis C virus activity .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

The results of these tests are not specified in the source. However, the implication is that these compounds demonstrated promising results in combating the hepatitis C virus .

Anti-Tumor Activity

Summary of the Application

Benzofuran compounds, including “4-(7-ethoxybenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one”, have shown anti-tumor activity . They have been used as scaffolds to synthesize new derivatives that can be applied to a variety of disorders .

Methods of Application or Experimental Procedures

A series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis (MWI). The anti-tumor activity of this class of compounds against the human ovarian cancer cell line A2780 was evaluated .

Results or Outcomes

The results of these tests are not specified in the source. However, the implication is that these compounds demonstrated promising results in combating tumor growth .

Synthesis of Natural Products

Specific Scientific Field

Summary of the Application

Benzofuran compounds, including “4-(7-ethoxybenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one”, have been used in the total synthesis of natural products .

Methods of Application or Experimental Procedures

The total synthesis of a norneolignan was accomplished by a one-pot reaction of methyl 3- (4-hydroxyphenyl)propionate and chloride under Friedel–Crafts reaction conditions and reductive desulfurization of the resultant benzofuran .

Results or Outcomes

The results of these tests are not specified in the source. However, the implication is that these compounds demonstrated promising results in the synthesis of natural products .

Antibacterial Activity

Specific Scientific Field

Medicinal Chemistry, Microbiology

Summary of the Application

Benzofuran compounds, including “4-(7-ethoxybenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one”, have shown antibacterial activity . They have been used as scaffolds to synthesize new derivatives that can be applied to a variety of disorders .

Results or Outcomes

The results of these tests are not specified in the source. However, the implication is that these compounds demonstrated promising results in combating bacterial infections .

Anti-Oxidative Activity

Specific Scientific Field

Medicinal Chemistry, Biochemistry

Summary of the Application

Benzofuran compounds, including “4-(7-ethoxybenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one”, have shown anti-oxidative activity . They have been used as scaffolds to synthesize new derivatives that can be applied to a variety of disorders .

Results or Outcomes

The results of these tests are not specified in the source. However, the implication is that these compounds demonstrated promising results in combating oxidative stress .

Propriétés

IUPAC Name |

4-(7-ethoxy-1-benzofuran-2-yl)-7,8-dimethylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O4/c1-4-23-17-7-5-6-14-10-18(24-21(14)17)16-11-19(22)25-20-13(3)12(2)8-9-15(16)20/h5-11H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZEUAWMPIIRBSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=C2)C3=CC(=O)OC4=C3C=CC(=C4C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(7-ethoxybenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-(3,4-difluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2781707.png)

![4-methyl-N-(1H-pyrrolo[2,3-b]pyridin-1-yl)benzenecarboxamide](/img/structure/B2781710.png)

![[1-(4-fluorophenyl)-5-methyl(1,2,3-triazol-4-yl)]-N-[(4-methoxyphenyl)ethyl]ca rboxamide](/img/structure/B2781718.png)